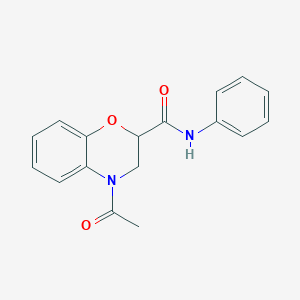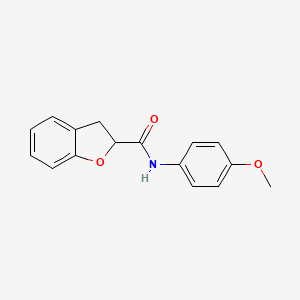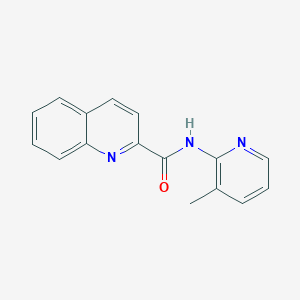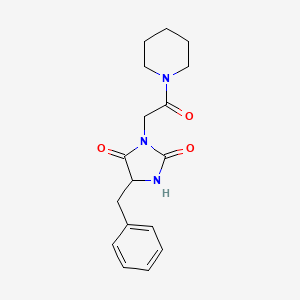
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. It is a benzoxazine derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用机制
The mechanism of action of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, it has been suggested that 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to reduce oxidative stress and improve antioxidant capacity in various tissues.
实验室实验的优点和局限性
One of the advantages of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its wide range of biological activities. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a versatile compound for various research applications. However, one of the limitations of using 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its potential toxicity. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have cytotoxic effects on some cell lines at high concentrations, which may limit its use in certain research applications.
未来方向
There are several future directions for the research on 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One area of interest is the development of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. Additionally, further research is needed to explore the potential therapeutic applications of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide in various diseases, including cancer, inflammation, and oxidative stress-related disorders.
In conclusion, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative that has been widely used in scientific research due to its various biological activities. The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves a multistep process, and its mechanism of action is not fully understood. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, and it has the potential for various therapeutic applications. However, its potential toxicity may limit its use in certain research applications. Further research is needed to explore the potential of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide and its derivatives in various diseases.
合成方法
The synthesis of 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be achieved through a multistep process, involving the reaction of aniline with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-phenyl-3-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine. Finally, acetic anhydride is added to the reaction mixture to form 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide.
科学研究应用
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-11-16(22-15-10-6-5-9-14(15)19)17(21)18-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVQONLHKQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)



![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)